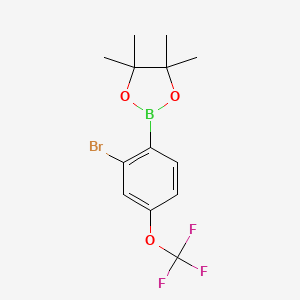

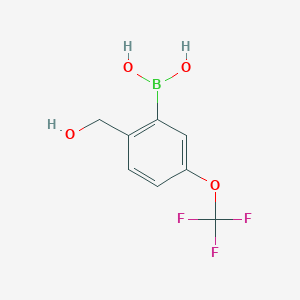

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

2-(Trifluoromethoxy)phenylboronic Acid is a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .

Molecular Structure Analysis

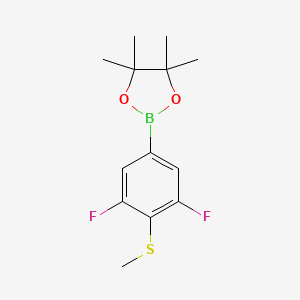

The molecular formula of 2-(Trifluoromethoxy)phenylboronic Acid is C7H6BF3O3 . The molecular weight is 205.93 .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown .Physical and Chemical Properties Analysis

The melting point of 2-(Trifluoromethoxy)phenylboronic Acid is 118-120°C . The boiling point is predicted to be 267.2±50.0 °C . The density is predicted to be 1.41±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Biological Activity

Phenylboronic acids, including derivatives like 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid, are utilized for their roles as building blocks and protecting groups in organic synthesis. Some derivatives have shown biological activity and are under clinical trials. Their ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates, indicating potential applications in biosensors and drug delivery systems (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid derivatives are explored for constructing electrochemical glucose sensors due to their selective binding to diols, forming negatively charged boronate esters in neutral aqueous media. This property is particularly useful for non-enzymatic glucose monitoring, suggesting a promising application in the management of diabetes (Anzai, 2016).

Antioxidant Activity

Derivatives of phenylboronic acids are studied for their antioxidant properties, with some compounds demonstrating potent activity in vitro and in vivo. This suggests their potential use in reducing oxidative stress and possibly contributing to the prevention of diseases associated with oxidative damage (Shahidi & Chandrasekara, 2010).

Sustainable Chemistry

Compounds derived from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are gaining attention as alternative feedstocks for the chemical industry. This shift towards bio-based chemicals highlights the potential of phenylboronic acid derivatives in creating sustainable pathways for the production of polymers, fuels, and functional materials (Chernyshev et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is mercury ions, specifically Hg2+ and CH3Hg+ . These ions are highly toxic heavy metals that pose a serious threat to the natural environment and human health .

Mode of Action

The compound interacts with its targets through a displacement reaction between phenylboronic acid and mercury . This interaction is highly specific, allowing the compound to exhibit exceptionally high selectivity towards Hg2+ and CH3Hg+ .

Pharmacokinetics

Phenylboronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in physiological conditions.

Result of Action

The primary result of the compound’s action is the selective detection of Hg2+ and CH3Hg+ ions . This detection is achieved with ppb-level sensitivity, indicating the compound’s potential for use in trace mercury detection .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Additionally, the compound has been shown to be effective and selective in detecting Hg2+ and CH3Hg+ in real-world groundwater , suggesting that it may perform optimally in certain environmental conditions.

Analyse Biochimique

Biochemical Properties

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .

Cellular Effects

Boronic acids and their esters are known to interact with various types of cells and cellular processes .

Molecular Mechanism

Boronic acids and their esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids and their esters are known to undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Boronic acids and their esters are known to vary their effects with different dosages .

Metabolic Pathways

Boronic acids and their esters are known to be involved in various metabolic pathways .

Transport and Distribution

Boronic acids and their esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids and their esters are known to be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZVOBOHYHVJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701176207 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-23-4 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.